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Compound of Interest

Compound Name: 1-Phenoxyheptane

Cat. No.: B1655134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenoxyheptane (CAS No. 32395-96-3), a key organic intermediate. The document details

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

supplemented by detailed experimental protocols and visual representations of molecular

structures and fragmentation pathways. This guide is intended to serve as a valuable resource

for the characterization and utilization of this compound in research and development.

Introduction
1-Phenoxyheptane, with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30

g/mol , is an aromatic ether.[1][2] Its structural elucidation and purity assessment are critically

dependent on a combination of spectroscopic techniques. This guide presents a detailed

analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the necessary data for its

unambiguous identification.

Spectroscopic Data
The following sections present the key spectroscopic data for 1-phenoxyheptane in a

structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30 - 7.25 m 2H Ar-H (meta)

6.96 - 6.91 m 3H Ar-H (ortho, para)

3.94 t, J = 6.6 Hz 2H O-CH₂-

1.79 p, J = 6.7 Hz 2H O-CH₂-CH₂-

1.45 - 1.25 m 8H -(CH₂)₄-

0.90 t, J = 7.0 Hz 3H -CH₃

Note: Data is predicted and may vary slightly from experimental values.

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ) ppm Assignment

159.1 Ar-C (quaternary, C-O)

129.4 Ar-C (meta)

120.9 Ar-C (para)

114.5 Ar-C (ortho)

68.2 O-CH₂-

31.8 -CH₂-

29.3 -CH₂-

29.1 -CH₂-

26.0 -CH₂-

22.6 -CH₂-

14.1 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3030 Medium Aromatic C-H stretch

2955 - 2850 Strong Aliphatic C-H stretch

1600, 1500 Medium-Strong Aromatic C=C stretch

1245 Strong Aryl-O stretch (asymmetric)

1040 Strong Alkyl-O stretch (symmetric)

750, 690 Strong
Aromatic C-H out-of-plane

bend

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1655134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Proposed Fragment

192 25 [M]⁺ (Molecular Ion)

94 100
[C₆H₅OH]⁺ (Phenol radical

cation)

93 15 [C₆H₅O]⁺ (Phenoxy cation)

77 20 [C₆H₅]⁺ (Phenyl cation)

43 40 [C₃H₇]⁺ (Propyl cation)

29 30 [C₂H₅]⁺ (Ethyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 1-phenoxyheptane (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are

recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125

MHz for ¹³C NMR.

IR Spectroscopy
A small drop of neat 1-phenoxyheptane is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in a sample

holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded over the

range of 4000-400 cm⁻¹.
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Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute

solution of 1-phenoxyheptane in a volatile solvent (e.g., methanol or dichloromethane) is

introduced into the ion source. The molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are

separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows

and structural relationships.

General workflow for spectroscopic analysis.
Plausible mass fragmentation pathway for 1-phenoxyheptane.
¹H and ¹³C NMR spectral assignments for 1-phenoxyheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Phenoxyheptane | 32395-96-3 | Benchchem [benchchem.com]

2. 1-Phenoxyheptane｜lookchem [lookchem.com]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenoxyheptane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1655134#spectroscopic-data-for-1-phenoxyheptane-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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